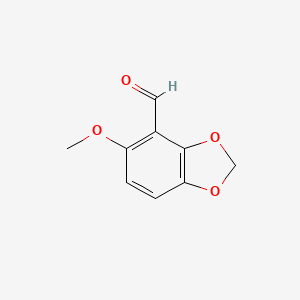
1,3-Benzodioxole-4-carboxaldehyde, 5-methoxy-
Cat. No. B8717773
M. Wt: 180.16 g/mol
InChI Key: IMLCPQOIRGAGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09242970B2
Procedure details


A cooled (−20° C.) mixture of 5-methoxybenzo[d][1,3]dioxole (4.560 g; 30.00 mmol), and N1,N1,N2,N2-tetramethylethane-1,2-diamine (5.36 ml; 36.00 mmol) in anh. THF (300 ml), under nitrogen, was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (18.75 ml; 30.00 mmol). The resulting mixture was further stirred at −20° C. for 1 h. Anh. DMF (12.0 ml; 154.98 mmol) was then added, and the mixture was stirred at rt for 20 min. Aq. sat. NH4Cl and Et2O were successively added, and the aq. layer was further extracted with Et2O. The mixed organic layers were washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 5-methoxybenzo[d][1,3]dioxole-4-carbaldehyde as a yellow oil. LC-MS (conditions A): tR=0.55 min.; [M+H]+: 181.09 g/mol.




[Compound]
Name
hexanes
Quantity
18.75 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]2[O:7][CH2:8][O:9][C:5]=2[CH:4]=1.CN(C)CCN(C)C.[Li]CCCC.CN([CH:28]=[O:29])C.[NH4+].[Cl-]>C1COCC1.CCOCC>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]2[O:7][CH2:8][O:9][C:5]=2[C:4]=1[CH:28]=[O:29] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Quantity
|
5.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
18.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was further stirred at −20° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at rt for 20 min
|
|
Duration
|
20 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aq. layer was further extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixed organic layers were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anh. MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by FC (heptane/AcOEt=1/1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C2=C(OCO2)C=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
